1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea
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Overview
Description
1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a urea functional group, which is known for its versatility in forming hydrogen bonds and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea typically involves the reaction of appropriate phenylpropyl and methoxyphenyl precursors with isocyanates or carbamates under controlled conditions. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction without causing decomposition.
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants and stabilize the transition state.
Catalysts: Acid or base catalysts to accelerate the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: For controlled synthesis with precise temperature and pressure regulation.
Continuous flow reactors: For large-scale production with consistent quality and higher efficiency.
Purification: Techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The urea group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, alkoxides, or other nucleophiles.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: Amines.
Substitution products: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition or as a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Inhibit enzyme activity: By binding to the active site or allosteric site of the enzyme, preventing substrate binding or catalysis.
Modulate receptor activity: By acting as an agonist or antagonist, altering the receptor’s signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(4-methoxyphenyl)urea
- 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-ethoxyphenyl)urea
- 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)thiourea
Uniqueness
1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-(2-hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-23-13-18(22,14-7-4-3-5-8-14)12-19-17(21)20-15-9-6-10-16(11-15)24-2/h3-11,22H,12-13H2,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXUNFBXFCIBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC(=O)NC1=CC(=CC=C1)OC)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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